Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate
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Overview
Description
Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate is a chemical compound with the molecular formula C20-H25-N-O.C4-H6-O4 and a molecular weight of 413.56 . It is also known by other names such as Anthracene, 9,10-dihydro-10,10-dimethyl-9-(2-(dimethylamino)ethoxy)-, succinate . This compound is used in various scientific research applications and has notable chemical properties.
Preparation Methods
The preparation of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves synthetic routes that typically include the reaction of anthracene derivatives with ethylamine and dimethylamine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share a similar anthracene core structure but differ in their functional groups and substituents.
Ethylamine derivatives: These compounds contain the ethylamine moiety but may have different substituents attached to the nitrogen atom.
Dimethylamino compounds: These compounds feature the dimethylamino group and may vary in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
Properties
CAS No. |
18801-26-8 |
---|---|
Molecular Formula |
C24H31NO5 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(10,10-dimethyl-9H-anthracen-9-yl)oxy]ethyl-dimethylazanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C20H25NO.C4H6O4/c1-20(2)17-11-7-5-9-15(17)19(22-14-13-21(3)4)16-10-6-8-12-18(16)20;5-3(6)1-2-4(7)8/h5-12,19H,13-14H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
RUFMPBJUVQHKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)OCC[NH+](C)C)C.C(CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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